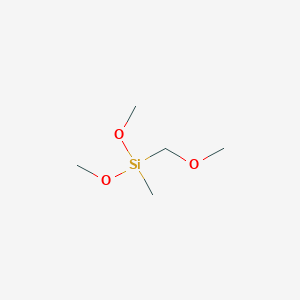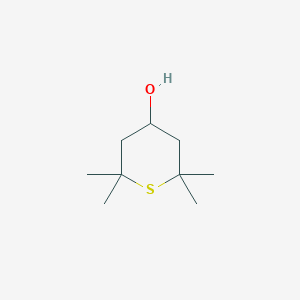
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylhydrazinylidene group attached to an acenaphthylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one typically involves the reaction of acenaphthenequinone with phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction can produce hydrazine-substituted acenaphthylenes.
Applications De Recherche Scientifique
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one involves its interaction with molecular targets through the hydrazone linkage. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Phenylhydrazinylidene)acenaphthene
- 2-(2-Phenylhydrazinylidene)acenaphthylene
Uniqueness
2-(2-Phenylhydrazinylidene)acenaphthylen-1(2h)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
13152-81-3 |
|---|---|
Formule moléculaire |
C18H12N2O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-(phenylhydrazinylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15-11-5-7-12-6-4-10-14(16(12)15)17(18)20-19-13-8-2-1-3-9-13/h1-11,19H |
Clé InChI |
HCOFEPAPGOGFNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)




![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)



